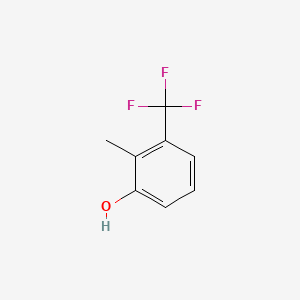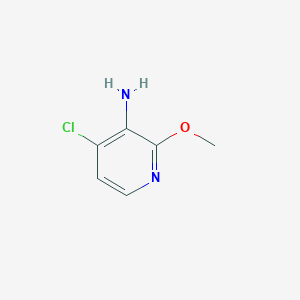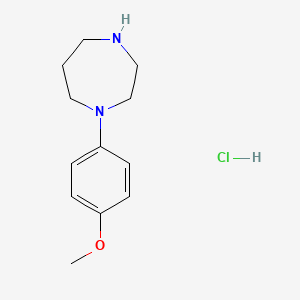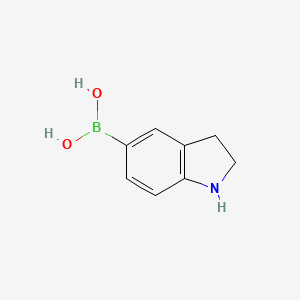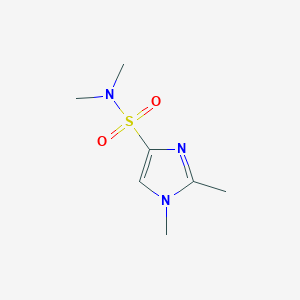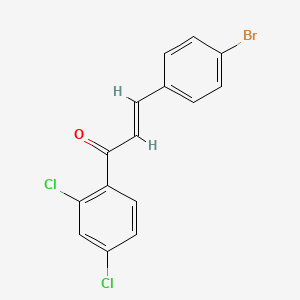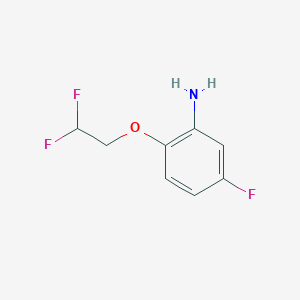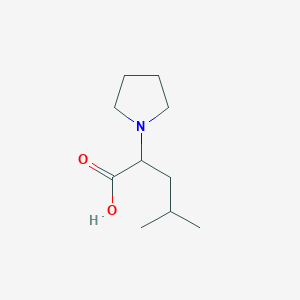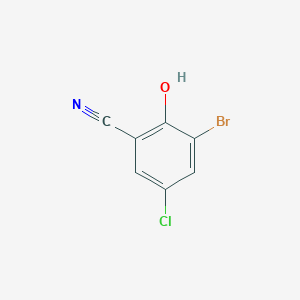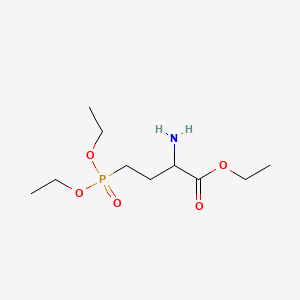
3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene
Vue d'ensemble
Description
The compound “3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene” is a complex organic molecule. It contains a bromine and a fluorine atom on the phenyl ring and a chlorine atom on the propene side chain .
Synthesis Analysis
While specific synthesis methods for “3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene” were not found, related compounds such as “(4-Bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol” have been synthesized through Barbier-type reactions .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
A Practical Synthesis of Halogenated Biphenyls
- This study outlines a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound with structural similarities to the one , emphasizing its importance in the manufacture of non-steroidal anti-inflammatory and analgesic materials. The synthesis method addresses the challenges of cost and safety associated with traditional methods, providing a more accessible approach for large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Analytical Chemistry
Endocrine-Disrupting Chemicals and Risk of Diabetes
- Investigates the relationship between exposure to various environmental chemicals, including halogenated compounds, and the risk of developing diabetes. This study suggests a moderate evidence linking certain environmental pollutants to diabetes development, underscoring the importance of understanding chemical interactions with biological systems (Lind & Lind, 2018).
Organic Chemistry and Catalysis
Silica Supported Brönsted Acids as Catalyst in Organic Transformations
- Reviews the use of silica-supported Brönsted acids in various organic transformations, highlighting the advantages of such catalysts in terms of availability, yield, and environmental friendliness. This research demonstrates the wide applicability of halogenated compounds in catalysis and organic synthesis (Kaur, Sharma, & Bedi, 2015).
Green Chemistry and Sustainable Processes
Catalysts for Glycerol Hydrogenolysis to 1,3-Propanediol
- Discusses the research on heterogeneous catalysts for converting glycerol to 1,3-propanediol, a process relevant to sustainable chemistry and the use of renewable resources. It evaluates the efficiency of various catalysts, including those involving halogenated components, in improving process competitiveness (da Silva Ruy et al., 2020).
Propriétés
IUPAC Name |
1-bromo-4-(2-chloroprop-2-enyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQIWZCQFXBKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)Br)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Aminomethyl)oxazolo[4,5-b]pyridine](/img/structure/B3043830.png)
